(2Z)-2-benzylidene-5,13-dimethyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
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Overview
Description
(2Z)-2-benzylidene-5,13-dimethyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex organic compound with a unique structure that combines elements of thiazole, benzoxadiazocin, and methano frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidene-5,13-dimethyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzoxadiazocin intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include benzyl halides, thiazole derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzylidene-5,13-dimethyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-2-benzylidene-5,13-dimethyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-2-benzylidene-5,13-dimethyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Drometrizole trisiloxane: A compound with similar structural elements, used in various applications including UV protection.
Other thiazole derivatives: Compounds with thiazole rings that exhibit similar reactivity and applications.
Uniqueness
(2Z)-2-benzylidene-5,13-dimethyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H18N2O2S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(13Z)-13-benzylidene-9,16-dimethyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
InChI |
InChI=1S/C21H18N2O2S/c1-13-18-15-10-6-7-11-16(15)25-21(13,2)22-20-23(18)19(24)17(26-20)12-14-8-4-3-5-9-14/h3-13,18H,1-2H3/b17-12- |
InChI Key |
KUYHKBCSBWUZAH-ATVHPVEESA-N |
Isomeric SMILES |
CC1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=CC=CC=C5)/S4)C |
Canonical SMILES |
CC1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=CC=C5)S4)C |
Origin of Product |
United States |
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